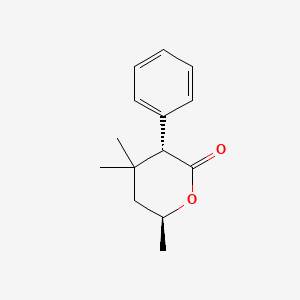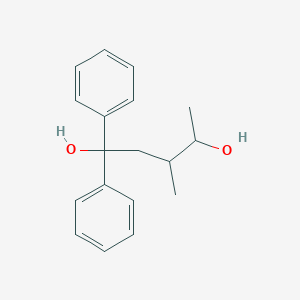
3-Methyl-1,1-diphenylpentane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,1-diphenylpentane-1,4-diol is an organic compound with the molecular formula C18H22O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its unique structure, which includes a methyl group and two phenyl groups attached to a pentane backbone. Its chemical properties make it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,1-diphenylpentane-1,4-diol can be achieved through several methods. One common approach involves the reaction of 3-methyl-1,1-diphenylpentane with a suitable oxidizing agent to introduce the hydroxyl groups. This process typically requires controlled reaction conditions, including specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for commercial use .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,1-diphenylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
3-Methyl-1,1-diphenylpentane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 3-Methyl-1,1-diphenylpentane-1,4-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the phenyl groups can participate in π-π interactions, further affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
1,4-Pentanediol: Similar in structure but lacks the phenyl groups.
3-Methyl-1,5-pentanediol: An isomer with a different arrangement of the hydroxyl groups.
1,1-Diphenyl-1,4-butanediol: Similar but with a shorter carbon chain.
Uniqueness
3-Methyl-1,1-diphenylpentane-1,4-diol is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific structural features .
Properties
CAS No. |
61809-55-0 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-methyl-1,1-diphenylpentane-1,4-diol |
InChI |
InChI=1S/C18H22O2/c1-14(15(2)19)13-18(20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15,19-20H,13H2,1-2H3 |
InChI Key |
QQEVAFNFAZSNAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


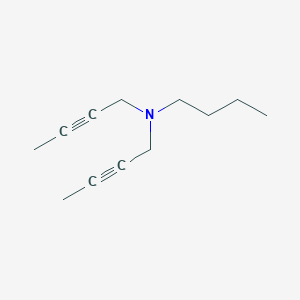
![N-[1-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14545514.png)
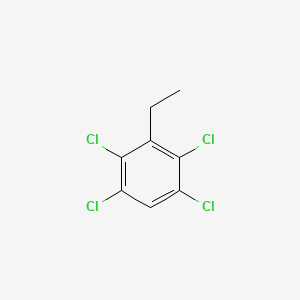
![4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide](/img/structure/B14545531.png)
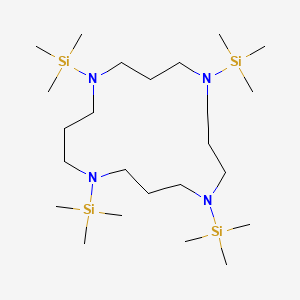
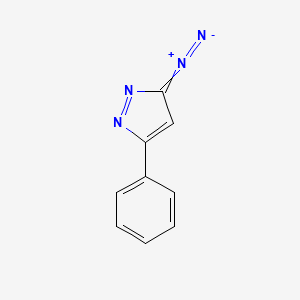
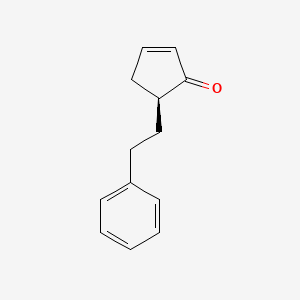
![7,8-Dimethoxy-1,2-dimethyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B14545569.png)
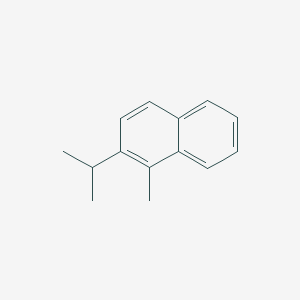
![Acetamide, N-(3-phenylbenzo[b]thien-2-yl)-](/img/structure/B14545580.png)
![[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14545603.png)
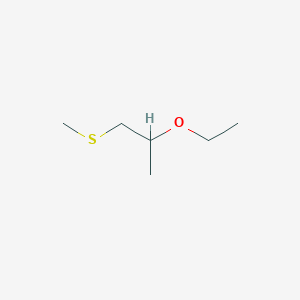
![1,4-Diazabicyclo[3.2.2]nonan-4-amine](/img/structure/B14545612.png)
